molecular formula C7H7ClN4 B1661879 6-chloro-2,8-dimethyl-7H-purine CAS No. 98550-74-4

6-chloro-2,8-dimethyl-7H-purine

Cat. No.: B1661879
CAS No.: 98550-74-4
M. Wt: 182.61
InChI Key: AOJUMUSJTUPQBI-UHFFFAOYSA-N
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Description

6-chloro-2,8-dimethyl-7H-purine is a heterocyclic aromatic organic compound It belongs to the purine family, which is characterized by a fused ring structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

6-chloro-2,8-dimethyl-7H-purine can be synthesized through several methods. One common approach involves the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . Another method includes heating hypoxanthine under pressure with phosphoryl chloride and a reagent prepared by adding water to dry phosphoryl chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps such as recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,8-dimethyl-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various alkylated or arylated derivatives of this compound can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of different purine derivatives with altered functional groups.

Scientific Research Applications

6-chloro-2,8-dimethyl-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2,8-dimethyl-7H-purine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with nucleic acid synthesis or protein function, thereby exerting its antiviral or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2,8-dimethyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at the 2- and 8-positions differentiate it from other chlorinated purines, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

IUPAC Name

6-chloro-2,8-dimethyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-3-9-5-6(8)10-4(2)12-7(5)11-3/h1-2H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJUMUSJTUPQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40760555
Record name 6-Chloro-2,8-dimethyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40760555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98550-74-4
Record name 6-Chloro-2,8-dimethyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40760555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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